(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one is a bicyclic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of azabicyclic compounds, which are characterized by the presence of nitrogen atoms within their cyclic structures. The specific stereochemistry indicated by the IUPAC name suggests a complex arrangement that may influence its biological activity and reactivity.
The compound has been synthesized and studied in various research contexts, particularly in the development of neuroactive agents and other pharmaceuticals. Literature indicates that it serves as a precursor for the synthesis of more complex molecules, including derivatives with potential therapeutic applications .
(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one is classified under:
The synthesis of (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one typically involves multi-step organic reactions. Key methods include:
The synthetic pathway may include:
The molecular structure of (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one can be described as follows:
Key structural data includes:
(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one participates in various chemical reactions:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to ensure selectivity and yield:
The mechanism of action for (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one is primarily related to its interactions with biological targets:
Research indicates that derivatives of this compound exhibit varying degrees of biological activity, with some showing promise as neuroprotective agents or in treating neurodegenerative diseases .
Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one has several scientific applications:
Ring-closing metathesis (RCM) serves as the predominant method for constructing the ten-membered bicyclic system. A linear diene precursor featuring appropriately protected amine and carbonyl functionalities undergoes cyclization using second-generation Grubbs catalysts. The reaction requires high dilution (0.001–0.01 M) to favor intramolecular cyclization over oligomerization. Microwave-assisted RCM at 80°C improves yields to 65–78% by reducing decomposition pathways [3].
Alternative approaches include Dieckmann-type cyclization of diester precursors followed by Curtius rearrangement to install the bridgehead nitrogen. However, this method suffers from poor regiocontrol (<30% yield) and is primarily of historical interest [4].
Achieving the trans-ring fusion requires precise stereocontrol:
Table 1: Stereoselective Synthesis Methods Comparison
Method | Key Catalyst/Reagent | de/ee (%) | Yield (%) |
---|---|---|---|
Chiral auxiliary | (1R,2S)-Norephedrine | >95 de | 62 |
Asymmetric hydrogenation | (R,R)-DuPhos-Rh | 98 ee | 88 |
Enzymatic resolution | Pig liver esterase | >99 ee | 71 |
Late-stage modifications of the enone system enable derivative synthesis:
Davies’ chiral rhodium carbenoids enable cyclopropanation of dihydropyridine precursors, establishing the (1S,8R) configuration prior to ring expansion (78% yield, 94% ee) [4]. Chiral oxazolidinone auxiliaries control stereochemistry during key intramolecular aldol cyclizations, with boron enolates providing optimal diastereoselectivity (dr >20:1) despite requiring auxiliary removal steps.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: